molecular formula C15H13Cl4NO B14678419 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-67-5

4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline

Cat. No.: B14678419
CAS No.: 38766-67-5
M. Wt: 365.1 g/mol
InChI Key: VVNXFXAWKZGZEB-UHFFFAOYSA-N
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Description

4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is a complex organic compound with the molecular formula C16H13Cl4NO2S. This compound is known for its unique chemical structure, which includes a methoxy group, a trichloromethyl group, and a chlorophenyl group. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 2,2,2-trichloro-1-(4-chlorophenyl)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-(phenylthio)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)benzamide

Uniqueness

4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

38766-67-5

Molecular Formula

C15H13Cl4NO

Molecular Weight

365.1 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline

InChI

InChI=1S/C15H13Cl4NO/c1-21-13-8-6-12(7-9-13)20-14(15(17,18)19)10-2-4-11(16)5-3-10/h2-9,14,20H,1H3

InChI Key

VVNXFXAWKZGZEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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